molecular formula C12H20F2N2O2 B7437788 [3-(Difluoromethoxy)azetidin-1-yl]-(1,4-dimethylpiperidin-4-yl)methanone

[3-(Difluoromethoxy)azetidin-1-yl]-(1,4-dimethylpiperidin-4-yl)methanone

货号 B7437788
分子量: 262.30 g/mol
InChI 键: MRCZMPZOULIZCV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

[3-(Difluoromethoxy)azetidin-1-yl]-(1,4-dimethylpiperidin-4-yl)methanone, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC). It is a highly selective and potent inhibitor of the mutated EGFR, which is commonly found in NSCLC patients.

作用机制

[3-(Difluoromethoxy)azetidin-1-yl]-(1,4-dimethylpiperidin-4-yl)methanone selectively targets mutated EGFR by irreversibly binding to the ATP-binding site of the receptor. This leads to the inhibition of downstream signaling pathways that promote cell proliferation and survival. [3-(Difluoromethoxy)azetidin-1-yl]-(1,4-dimethylpiperidin-4-yl)methanone has been shown to be highly selective for mutated EGFR, with minimal inhibition of wild-type EGFR, which is important for reducing toxicity.
Biochemical and Physiological Effects:
[3-(Difluoromethoxy)azetidin-1-yl]-(1,4-dimethylpiperidin-4-yl)methanone has been shown to induce apoptosis and inhibit cell proliferation in NSCLC cell lines with mutated EGFR. In clinical trials, [3-(Difluoromethoxy)azetidin-1-yl]-(1,4-dimethylpiperidin-4-yl)methanone has been shown to have a favorable safety profile, with the most common side effects being diarrhea, rash, and nausea. [3-(Difluoromethoxy)azetidin-1-yl]-(1,4-dimethylpiperidin-4-yl)methanone has also been shown to have a lower incidence of interstitial lung disease compared to first-generation EGFR TKIs.

实验室实验的优点和局限性

[3-(Difluoromethoxy)azetidin-1-yl]-(1,4-dimethylpiperidin-4-yl)methanone has several advantages for lab experiments, including its high selectivity for mutated EGFR, which allows for the study of EGFR signaling pathways in NSCLC. However, [3-(Difluoromethoxy)azetidin-1-yl]-(1,4-dimethylpiperidin-4-yl)methanone has limitations in terms of its irreversible binding to EGFR, which makes it difficult to study the reversibility of EGFR inhibition.

未来方向

For [3-(Difluoromethoxy)azetidin-1-yl]-(1,4-dimethylpiperidin-4-yl)methanone include the development of combination therapies, identification of biomarkers, and exploration of its use in other EGFR-mutated cancers.

合成方法

[3-(Difluoromethoxy)azetidin-1-yl]-(1,4-dimethylpiperidin-4-yl)methanone is synthesized through a multi-step process that involves the reaction of 4-chloro-3-nitrobenzoic acid with 2,2-difluoroethanol to form 4-chloro-3-nitrobenzyl 2,2-difluoroethyl ether. This intermediate is then reacted with 2-azetidinone to form [3-(difluoromethoxy)azetidin-1-yl] 4-chloro-3-nitrobenzyl ether. The final step involves the reduction of the nitro group to form [3-(Difluoromethoxy)azetidin-1-yl]-(1,4-dimethylpiperidin-4-yl)methanone.

科学研究应用

[3-(Difluoromethoxy)azetidin-1-yl]-(1,4-dimethylpiperidin-4-yl)methanone has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. It has shown promising results in patients with EGFR-mutated NSCLC who have developed resistance to first-generation EGFR TKIs such as gefitinib and erlotinib. [3-(Difluoromethoxy)azetidin-1-yl]-(1,4-dimethylpiperidin-4-yl)methanone has also been shown to be effective in patients with central nervous system metastases, which is a common complication of NSCLC.

属性

IUPAC Name

[3-(difluoromethoxy)azetidin-1-yl]-(1,4-dimethylpiperidin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20F2N2O2/c1-12(3-5-15(2)6-4-12)10(17)16-7-9(8-16)18-11(13)14/h9,11H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRCZMPZOULIZCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C)C(=O)N2CC(C2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(Difluoromethoxy)azetidin-1-yl]-(1,4-dimethylpiperidin-4-yl)methanone

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。